BENGHE Methodological & Application

Check Availability & Pricing

Applications of Glutaminase Inhibition in
Oncology: A Technical Guide to Telaglenastat
(CB-839)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest |

2-(3-
Compound Name: Chlorobenzyloxy)phenylboronic

acid

Cat. No.: B1368680

Introduction: Targeting Cancer's Metabolic
Addiction

Cancer cells exhibit profound metabolic reprogramming to fuel their relentless proliferation and
survival. A key feature of this altered metabolism is a heightened dependence on glutamine, a
non-essential amino acid that becomes conditionally essential for many tumors. This
phenomenon, often termed "glutamine addiction," provides a critical nutrient source for energy
production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1] The
enzyme glutaminase (GLS), which catalyzes the first and rate-limiting step in glutaminolysis—
the conversion of glutamine to glutamate—has therefore emerged as a compelling therapeutic
target in oncology.[1][2][3]

This technical guide focuses on the medicinal chemistry applications of Telaglenastat (CB-839),
a first-in-class, potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1][4]
While the compound 2-(3'-Chlorobenzyloxy)phenylboronic acid represents a class of
phenylboronic acids with diverse biomedical applications, including potential enzyme inhibition,
Telaglenastat is the extensively characterized clinical-stage molecule that potently targets
GLS1 and for which a wealth of preclinical and clinical data exists.[5][6][7][8] This guide will
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provide an in-depth overview of Telaglenastat's mechanism of action, preclinical efficacy,
clinical development, and detailed protocols for its evaluation.

Mechanism of Action: Allosteric Inhibition of GLS1

Telaglenastat is a non-competitive, reversible, and allosteric inhibitor of both splice variants of
GLS1, KGA and GAC, with greater selectivity over the liver isoform, GLS2.[1] It binds to a
hydrophobic pocket at the monomer-monomer interface of the GAC tetramer, preventing the
conformational changes necessary for enzyme activation.[1] This time-dependent and slowly
reversible inhibition effectively blocks the conversion of glutamine to glutamate.[4]

The downstream consequences of GLS1 inhibition by Telaglenastat are multifaceted and
detrimental to cancer cells:

» Disruption of the Tricarboxylic Acid (TCA) Cycle: By depleting the intracellular pool of
glutamate, Telaglenastat impairs the replenishment of TCA cycle intermediates, leading to a
reduction in mitochondrial respiration and energy production.[1][9]

e Increased Oxidative Stress: The production of glutamate is essential for the synthesis of
glutathione (GSH), a major cellular antioxidant. Inhibition of GLS1 by Telaglenastat leads to
decreased GSH levels, resulting in an accumulation of reactive oxygen species (ROS) and
heightened oxidative stress, which can trigger apoptosis.[1][10]

« Inhibition of Biosynthesis: Glutamine-derived carbon and nitrogen are crucial for the
synthesis of nucleotides, amino acids, and fatty acids. By blocking glutaminolysis,
Telaglenastat impedes the production of these essential building blocks for rapidly dividing
cancer cells.[1]

¢ Induction of Autophagy: In some cancer cell contexts, Telaglenastat has been shown to
induce autophagy.[1][4]

This concerted disruption of key metabolic pathways ultimately inhibits the proliferation of
glutamine-dependent tumor cells and can lead to cell death.[1]

Caption: Allosteric inhibition of GLS1 by Telaglenastat blocks glutaminolysis.

Preclinical Anti-Tumor Activity
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Telaglenastat has demonstrated significant anti-tumor activity across a broad range of
preclinical cancer models, both as a monotherapy and in combination with other anti-cancer
agents.[1][11]

In Vitro Anti-proliferative Activity

Telaglenastat exhibits potent anti-proliferative activity against various cancer cell lines,
particularly those demonstrating a high dependence on glutamine for growth.[1] The sensitivity
to Telaglenastat often correlates with the expression levels of GLS1 and the rate of glutamine
consumption.[10]

Cell Line Cancer Type IC50 (nM) Reference
Triple-Negative Breast

HCC-1806 <50 [4]
Cancer

Triple-Negative Breast

MDA-MB-231 20-55 [10]
Cancer

JIMT-1 HER2+ Breast Cancer ~50 [4]
Non-Small Cell Lung

A549 ~100 [11]
Cancer

us7 MG Glioblastoma ~75 [11]

Table 1: In Vitro Anti-proliferative Activity of Telaglenastat in Various Cancer Cell Lines. IC50
values represent the concentration of drug required to inhibit cell growth by 50%.

In Vivo Efficacy in Xenograft Models

In vivo studies using human tumor xenograft models in immunocompromised mice have
confirmed the anti-tumor efficacy of Telaglenastat.[11][12][13] Oral administration of
Telaglenastat has been shown to suppress tumor growth in models of triple-negative breast
cancer (TNBC), renal cell carcinoma (RCC), and non-small cell lung cancer (NSCLC), among
others.[4][11]
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Xenograft Tumor Growth

Cancer Type Treatment L Reference
Model Inhibition (%)
TNBC (HCC- Triple-Negative Telaglenastat 61 n
1806) Breast Cancer (200 mg/kg, p.o.)
HER2+ Breast Telaglenastat
JIMT-1 54 [4]
Cancer (200 mg/kg, p.o.)
Renal Cell Telaglenastat + o
RCC (786-0) ) ) Synergistic effect  [9]
Carcinoma Everolimus

Table 2: In Vivo Anti-tumor Efficacy of Telaglenastat in Xenograft Models. p.o. = per os (by
mouth).

Clinical Development of Telaglenastat

Telaglenastat has been evaluated in multiple clinical trials for patients with advanced or
metastatic solid tumors.[11] A Phase 1 dose-escalation study established a recommended
Phase Il dose (RP2D) of 800 mg twice daily and demonstrated that Telaglenastat is safe and
well-tolerated, with the most common side effects being fatigue and nausea.[11]
Pharmacodynamic analyses confirmed robust GLS inhibition in both platelets and tumor tissue
at clinically achievable plasma concentrations.[11]

Subsequent Phase 2 trials have explored Telaglenastat in combination with other therapies in
various cancers, including:

e Renal Cell Carcinoma (RCC): In combination with everolimus (ENTRATA trial) and
cabozantinib.[9]

o Triple-Negative Breast Cancer (TNBC): In combination with paclitaxel.[14]

e Various Solid Tumors: In combination with PARP inhibitors like talazoparib and CDK4/6
inhibitors like palbociclib.[15][16]

These trials have provided signals of anti-tumor activity and have helped to identify patient
populations most likely to benefit from GLS1 inhibition.[11][17]
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Experimental Protocols

The following protocols provide standardized methods for evaluating the activity of GLS1
inhibitors like Telaglenastat.

Protocol 1: In Vitro GLS1 Enzyme Activity Assay

Objective: To measure the enzymatic activity of GLS1 and assess the inhibitory potential of test
compounds.

Principle: This fluorometric assay measures the production of glutamate, which is coupled to
the generation of a fluorescent product.[4][18][19]
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GLS1 Enzyme Activity Assay Workflow

Prepare Reagents:
- 1X GLS1 Buffer
- Enzyme Solution (GLS1)
- Inhibitor Solution (e.g., Telaglenastat)
- Substrate Solution (L-Glutamine, NAD+, Coupling Reagent)

!

Plate Setup (96-well):
- Add Inhibitor/Vehicle
- Add Enzyme Solution

!

Pre-incubate for 60 min at RT
(for time-dependent inhibitors)

!

Initiate Reaction:
Add Substrate Solution

!

Measure Fluorescence
(Ex 340 nm / Em 460 nm)
Kinetic reads for 15-30 min

!

Data Analysis:
- Calculate reaction rates
- Determine IC50 values
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Subcutaneous Xenograft Model Workflow

Prepare Tumor Cell Suspension
(e.g., 5 x 10”6 cells in PBS/Matrigel)

Y

Subcutaneously Inject Cells
into Flank of Immunocompromised Mice

Y
Allow Tumors to Establish
(e.g., to ~100-200 mms3)

Y

Randomize Mice into
Treatment Groups (Vehicle vs. Drug)

Y
Administer Treatment
(e.g., Telaglenastat 200 mg/kg, p.o., daily)
Y
Monitor Tumor Growth & Body Weight
(2-3 times per week)
Y
Endpoint Reached
(e.g., tumor size limit, study duration)
Y

Euthanize Mice, Excise Tumors
Perform Pharmacodynamic Analysis

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Applications of Glutaminase Inhibition in Oncology: A
Technical Guide to Telaglenastat (CB-839)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1368680#applications-of-2-3-chlorobenzyloxy-
phenylboronic-acid-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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